molecular formula C14H27N B1582099 N-Ethyldicyclohexylamine CAS No. 7175-49-7

N-Ethyldicyclohexylamine

Cat. No.: B1582099
CAS No.: 7175-49-7
M. Wt: 209.37 g/mol
InChI Key: XRKQMIFKHDXFNQ-UHFFFAOYSA-N
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Description

N-Ethyldicyclohexylamine is an organic compound with the molecular formula C₁₄H₂₇N. It is a tertiary amine characterized by the presence of two cyclohexyl groups and one ethyl group attached to a nitrogen atom. This compound is known for its clear, colorless liquid form and is used in various chemical processes and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyldicyclohexylamine can be synthesized through the alkylation of dicyclohexylamine with ethyl halides. The reaction typically involves the use of ethyl bromide or ethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, this compound is produced using similar alkylation methods but on a larger scale. The process involves the continuous feeding of dicyclohexylamine and ethyl halide into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

N-Ethyldicyclohexylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyldicyclohexylamine has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and as a model compound in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Ethyldicyclohexylamine involves its interaction with molecular targets such as enzymes and receptors. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. The compound can also inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The specific pathways involved depend on the context of its use in research or industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dicyclohexylethylamine
  • N-Cyclohexyl-N-ethylcyclohexylamine
  • Cyclohexanamine, N-cyclohexyl-N-ethyl-

Uniqueness

N-Ethyldicyclohexylamine is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher boiling point and greater stability, making it suitable for use in high-temperature reactions and industrial processes .

Properties

IUPAC Name

N-cyclohexyl-N-ethylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKQMIFKHDXFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064585
Record name Cyclohexanamine, N-cyclohexyl-N-ethyl-
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Molecular Weight

209.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7175-49-7
Record name N-Cyclohexyl-N-ethylcyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7175-49-7
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Record name N-Ethyldicyclohexylamine
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Record name N-Ethyldicyclohexylamine
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Record name Cyclohexanamine, N-cyclohexyl-N-ethyl-
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Record name Cyclohexanamine, N-cyclohexyl-N-ethyl-
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Record name N-cyclohexyl-N-ethylcyclohexylamine
Source European Chemicals Agency (ECHA)
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Record name N-ETHYLDICYCLOHEXYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is N-Ethyldicyclohexylamine considered a superior amine donor in certain reactions compared to other amines like triisopropylamine?

A1: While both this compound and triisopropylamine are tertiary amines, their effectiveness as donors in chemical reactions can differ significantly. In the study on fluorescence quenching of azoalkanes [], this compound exhibited considerably faster quenching rates compared to triisopropylamine. This difference stems from the steric hindrance imposed by the bulky alkyl groups in triisopropylamine. The presence of three secondary alkyl substituents hinders its approach and interaction with the acceptor molecule, thus slowing down the quenching process. In contrast, this compound, while still possessing a degree of steric bulk, allows for more facile interaction with acceptor molecules, leading to enhanced reaction rates. []

Q2: How does this compound influence the synthesis of microporous materials like CoAPO-36?

A2: this compound plays a crucial role as an organic template in the synthesis of CoAPO-36, a microporous cobalt-containing aluminophosphate []. Research using in situ energy-dispersive X-ray diffraction (EDXRD) revealed that the presence of this compound leads to a moderate rate of CoAPO-36 formation compared to other templates like DPBA and TPA. Furthermore, the bulky nature of this compound influences the final structure of the material. Ex situ crystallographic studies demonstrated that its use as a template results in alterations to the unit cell size and symmetry of the synthesized CoAPO-36. This highlights the significant impact of the template's structure on both the kinetics of formation and the ultimate structural properties of the microporous material. []

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